Cas no 339-93-5 (2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid)

2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-hydroxy-2-(trifluoromethyl)-
- 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid
- (2-(Trifluoromethyl)phenyl)glycolic acid
- (RS)-a-hydroxy-(2-trifluoromethylphenyl)acetic acid
- 2-trifluoromethylmandelic acid
- AC1L2R9Z
- AC1Q4JUS
- AR-1J2152
- D-2-trifluoromethyl-mandelic acid
- EINECS 206-428-6
- hydroxy[2-(trifluoromethyl)phenyl]acetic acid
- SureCN736845
- 2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid
- AKOS005265722
- 2-(Trifluoromethyl)mandelic acid
- CS-0238814
- MFCD00014338
- 339-93-5
- SCHEMBL736845
- Z788000804
- SY199124
- NS00041872
- 2-Hydroxy-2-(2-(trifluoromethyl)phenyl)acetic acid
- 2-Hydroxy-2-(2-(trifluoromethyl)phenyl)aceticacid
- DTXSID70955492
- [2-(Trifluoromethyl)phenyl]glycolic acid
- EN300-200998
-
- MDL: MFCD00014338
- インチ: InChI=1S/C9H7F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
- InChIKey: QNVLFHMMPUBIIN-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1=CC=CC=C1C(F)(F)F)O)=O
計算された属性
- せいみつぶんしりょう: 220.03471
- どういたいしつりょう: 220.035
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.481
- ふってん: 314.5°C at 760 mmHg
- フラッシュポイント: 144°C
- 屈折率: 1.502
- PSA: 57.53
- LogP: 1.82340
2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013006423-500mg |
2-(Trifluoromethyl)mandelic acid |
339-93-5 | 97% | 500mg |
$815.00 | 2023-09-02 | |
Enamine | EN300-200998-0.5g |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
Enamine | EN300-200998-2.5g |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
Enamine | EN300-200998-5.0g |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
Enamine | EN300-200998-1.0g |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309484-100mg |
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 97% | 100mg |
¥3045.00 | 2024-05-18 | |
Crysdot LLC | CD12081680-10g |
2-Hydroxy-2-(2-(trifluoromethyl)phenyl)acetic acid |
339-93-5 | 97% | 10g |
$1052 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309484-500mg |
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 97% | 500mg |
¥8370.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309484-50mg |
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid |
339-93-5 | 97% | 50mg |
¥1641.00 | 2024-05-18 | |
Alichem | A013006423-250mg |
2-(Trifluoromethyl)mandelic acid |
339-93-5 | 97% | 250mg |
$504.00 | 2023-09-02 |
2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-hydroxy-2-2-(trifluoromethyl)phenylacetic acidに関する追加情報
Introduction to 2-hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS No. 339-93-5)
2-hydroxy-2-(trifluoromethyl)phenylacetic acid, with the chemical formula C₉H₆F₃O₃, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 339-93-5, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and trifluoromethyl substituents on the phenyl ring imparts distinct reactivity and biological activity, positioning it as a key player in modern drug discovery and material science.
The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In recent years, the demand for fluorinated compounds has surged due to their demonstrated efficacy in treating a wide range of diseases, including cancer, infectious disorders, and inflammatory conditions. The hydroxy moiety further contributes to the compound's versatility, enabling participation in various chemical transformations such as esterification, etherification, and oxidation reactions.
Recent studies have highlighted the potential of 2-hydroxy-2-(trifluoromethyl)phenylacetic acid in developing novel therapeutic agents. For instance, researchers have explored its utility in synthesizing kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression. The fluorine atoms' electronegativity alters electronic distributions within the molecule, influencing its interactions with biological targets. This has led to the discovery of several lead compounds with promising preclinical results.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The trifluoromethyl group is known to improve the resistance of pesticides to degradation, thereby extending their efficacy in crop protection. Furthermore, the hydroxy group allows for modifications that can enhance solubility and bioavailability, making it a valuable building block for formulations designed to deliver active ingredients more effectively.
The synthesis of 2-hydroxy-2-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These methods align with the growing emphasis on sustainable chemistry practices, ensuring that the production of this compound is both efficient and environmentally responsible.
From a regulatory perspective, CAS No. 339-93-5 provides a clear identifier for quality control and compliance purposes. Manufacturers and researchers rely on this standardized classification system to ensure consistency across batches and applications. The compound's stability under various storage conditions also makes it suitable for long-term projects requiring reliable performance over extended periods.
The biological activity of 2-hydroxy-2-(trifluoromethyl)phenylacetic acid has been investigated in several model systems. Preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. Additionally, its structural analogs have been studied for their potential as antioxidants or protease inhibitors. Such findings underscore the importance of this compound as a scaffold for further medicinal chemistry investigations.
In conclusion, 2-hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS No. 339-93-5) represents a fascinating intersection of organic chemistry and bioactivity. Its unique structural features enable diverse applications in drug development and material science, while ongoing research continues to uncover new possibilities for its use. As advancements in synthetic chemistry and computational modeling progress,this compound is poised to remain at the forefront of innovation in the chemical industry.
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